2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
“2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide” is a compound that can be used for pharmaceutical testing . It is a heterocyclic compound that has drawn significant attention from scientists due to its potential.
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the Knoevenagel condensation and the electrocyclization reaction are commonly used in the synthesis of 2H-Pyrans .Scientific Research Applications
Antimicrobial Applications
- The synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors based on similar structural motifs has shown significant antimicrobial activity against a range of tested organisms. These compounds, designed for textile finishing and dyeing, exhibit both antibacterial and antifungal efficacies, sometimes surpassing standard treatments. This research demonstrates the potential of cyanoacetamide derivatives in developing new antimicrobial agents for various applications, including healthcare and materials science (Shams et al., 2011).
Antitumor Applications
- Compounds derived from similar structures have been evaluated for their antitumor activities. A study exploring the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed significant inhibitory effects on various human cancer cell lines. This highlights the potential of such compounds in oncological research, contributing to the development of new chemotherapeutic agents (Shams et al., 2010).
Antioxidant Activities
- Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These findings suggest the utility of such structures in exploring antioxidant properties, which are crucial in combating oxidative stress-related diseases (Chkirate et al., 2019).
Synthetic Applications
- Novel synthetic methodologies involving cyclopropylideneacetic acids and esters have been developed to facilitate the synthesis of heterocyclic compounds, including 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. These reactions underscore the versatility of cyclopropyl and pyran derivatives in organic synthesis, offering pathways to diverse heterocyclic frameworks with potential pharmaceutical applications (Huang & Zhou, 2002).
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-(oxan-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNESCUIAHNLDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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